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Compound of Interest

Compound Name: TX1-85-1

Cat. No.: B611516 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for the use of TX1-85-1, a selective

and irreversible inhibitor of HER3 (ErbB3), in various in vitro assays. Detailed protocols, data

interpretation guidelines, and signaling pathway information are included to facilitate your

research and development efforts.

Introduction
TX1-85-1 is a potent and specific covalent inhibitor of the HER3 receptor, a member of the

epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2] Unlike other

members of its family, HER3 possesses very weak to no intrinsic kinase activity and is

therefore considered a pseudokinase.[3][4] It functions primarily by forming heterodimers with

other receptor tyrosine kinases, such as HER2 or c-Met, leading to the activation of

downstream signaling pathways, most notably the PI3K/AKT pathway, which is crucial for cell

proliferation and survival.[3][5] TX1-85-1 covalently binds to Cys721 in the ATP-binding site of

HER3, leading to the inhibition of HER3-dependent signaling and partial degradation of the

HER3 protein.[1][2][6][7]

Quantitative Data Summary
The following table summarizes the key in vitro activities of TX1-85-1 across various assays

and cell lines. This data provides a reference for the expected potency of the compound and
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can guide concentration selection for your experiments.

Assay Type
Target/Cell
Line

Parameter Value Reference

Biochemical

Assay

Recombinant

HER3 Kinase

Domain

IC50 23 nM [1][2][6][8]

Anti-Proliferation

Assay

Ovcar8 (Ovarian

Cancer)
EC50 9.9 µM [1][9]

HCC827 GR6

(Lung Cancer)
EC50 11.5 µM [1][9]

PC9 GR4 (Lung

Cancer)
EC50 16.9 µM [1][9]

Cellular Target

Engagement

PC9 GR4 (Lung

Cancer)

Concentration for

complete target

engagement

5 µM [3][6][10]

Note: The IC50 value represents the concentration of TX1-85-1 required to inhibit 50% of the

HER3 kinase activity in a cell-free biochemical assay. The EC50 values represent the

concentration required to inhibit 50% of cell proliferation in culture. The discrepancy between

the biochemical potency (nM range) and cellular anti-proliferative activity (µM range) suggests

that while TX1-85-1 effectively engages its target in cells, potent inhibition of cell growth may

require higher concentrations or be influenced by other cellular factors.[3][5][11]

Signaling Pathway
TX1-85-1 targets HER3, a key node in oncogenic signaling. The following diagram illustrates

the HER3 signaling pathway and the point of intervention by TX1-85-1.
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Caption: HER3 signaling pathway and inhibition by TX1-85-1.

Experimental Workflow
The following diagram outlines a general workflow for evaluating the in vitro effects of TX1-85-
1.
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In Vitro Assays
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Caption: General experimental workflow for in vitro studies with TX1-85-1.

Experimental Protocols
In Vitro Kinase FRET Binding Assay
This protocol is adapted from the LanthaScreen™ Eu Kinase Binding Assay used to determine

the IC50 of TX1-85-1 against the HER3 kinase domain.

Materials:

Recombinant HER3 kinase domain (amino acids 665-1001)
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LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tagged antibody)

Kinase Tracer 236

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

TX1-85-1

DMSO

384-well microplates

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

Prepare Reagents:

Prepare a 1X Kinase Buffer A solution.

Prepare a serial dilution of TX1-85-1 in DMSO. Then, dilute the compound in Kinase

Buffer A to the desired final concentrations. The final DMSO concentration in the assay

should be kept constant (e.g., 1%).

Prepare a solution of HER3 kinase and Eu-anti-GST antibody in Kinase Buffer A.

Prepare a solution of Kinase Tracer 236 in Kinase Buffer A.

Assay Plate Setup:

Add 5 µL of the diluted TX1-85-1 or DMSO control to the wells of a 384-well plate.

Add 5 µL of the HER3 kinase/antibody mixture to each well.

Add 5 µL of the Kinase Tracer 236 solution to each well.

Incubation:

Incubate the plate at room temperature for 1 hour, protected from light.
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Measurement:

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm

(acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

Data Analysis:

Calculate the emission ratio (665 nm / 615 nm).

Plot the emission ratio against the logarithm of the TX1-85-1 concentration and fit the data

to a sigmoidal dose-response curve to determine the IC50 value.

HER3 Pulldown Experiment for Target Engagement
This protocol describes a method to confirm that TX1-85-1 engages HER3 within cells using a

biotinylated version of the compound (TX1-85-1-biotin).

Materials:

PC9 GR4 cells

TX1-85-1

TX1-85-1-biotin

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Streptavidin-coated magnetic beads

Anti-HER3 antibody

SDS-PAGE and Western blotting reagents

Procedure:

Cell Treatment:

Seed PC9 GR4 cells and allow them to adhere overnight.
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Pre-treat the cells with varying concentrations of non-biotinylated TX1-85-1 (e.g., 0-10 µM)

for 8 hours. This step is for competition to show specific binding.

Cell Lysis:

Wash the cells with cold PBS and lyse them in lysis buffer.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Labeling with Biotinylated Probe:

Add TX1-85-1-biotin to the cell lysates at a fixed concentration and incubate to allow

binding to available HER3.

Pulldown:

Add streptavidin-coated magnetic beads to the lysates and incubate to capture the

biotinylated TX1-85-1-HER3 complexes.

Wash the beads several times with lysis buffer to remove non-specific binders.

Western Blotting:

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer to a membrane.

Probe the membrane with an anti-HER3 antibody to detect the amount of pulled-down

HER3.

Expected Outcome: Pre-treatment with non-biotinylated TX1-85-1 should result in a dose-

dependent decrease in the amount of HER3 pulled down by TX1-85-1-biotin, indicating

successful target engagement by the non-biotinylated compound.

Anti-Proliferation Assay
This protocol outlines a method to determine the effect of TX1-85-1 on the proliferation of

cancer cell lines.
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Materials:

Ovcar8, HCC827 GR6, or PC9 GR4 cells

Complete cell culture medium

TX1-85-1

DMSO

96-well clear-bottom white plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Seeding:

Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the

course of the experiment (e.g., 2,000-5,000 cells per well).

Allow the cells to adhere overnight.

Compound Treatment:

Prepare a serial dilution of TX1-85-1 in complete culture medium.

Remove the old medium from the cells and add the medium containing the various

concentrations of TX1-85-1 or a DMSO control.

Incubation:

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

Viability Measurement:

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
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Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each

well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Data Analysis:

Normalize the luminescence readings of the treated wells to the DMSO control wells.

Plot the percentage of cell viability against the logarithm of the TX1-85-1 concentration

and fit the data to a dose-response curve to calculate the EC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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